2,2',3,4,5-Pentabromodiphenyl ether
Overview
Description
2,2’,3,4,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. their persistence in the environment and potential health risks have raised concerns, leading to regulatory measures to limit their use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions, including temperature and solvent choice, to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,3,4,5-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms under reductive conditions.
Substitution: The replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Debromination: Common reagents include zinc dust or sodium borohydride in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms under appropriate conditions.
Major Products
Debromination: Produces less brominated diphenyl ethers.
Oxidation: Yields hydroxylated or carbonyl-containing diphenyl ethers.
Substitution: Results in the formation of substituted diphenyl ethers with various functional groups.
Scientific Research Applications
2,2’,3,4,5-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Biology: Investigated for its effects on biological systems, including endocrine disruption and neurotoxicity.
Medicine: Studied for its potential impact on human health, particularly in relation to developmental and reproductive toxicity.
Industry: Employed as a flame retardant in various materials, including plastics, textiles, and electronics
Mechanism of Action
The mechanism of action of 2,2’,3,4,5-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Endocrine Disruption: Interferes with hormone signaling pathways, particularly thyroid hormones.
Neurotoxicity: Affects the development and function of the nervous system, potentially leading to behavioral and cognitive impairments.
Molecular Targets: Binds to hormone receptors and enzymes involved in hormone metabolism, disrupting their normal function
Comparison with Similar Compounds
2,2’,3,4,5-Pentabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Compared to these compounds, 2,2’,3,4,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Its persistence and bioaccumulation potential are significant, making it a compound of interest in environmental and health studies .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVWYUWOUOQCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879902 | |
Record name | BDE-86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-53-1 | |
Record name | 2,2',3,4,5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P678S44C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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